N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound’s structure features a piperidine ring substituted with a methoxyethyl group and a cyclopropanecarboxamide moiety, making it a unique and versatile molecule.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-16-8-7-14-6-2-3-11(9-14)13-12(15)10-4-5-10/h10-11H,2-9H2,1H3,(H,13,15) |
InChI Key |
MKKZWQNEHIXKRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCCC(C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide group through amide bond formation, typically using cyclopropanecarboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclopropanecarboxamide moiety can contribute to its stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: A structurally related compound with similar pharmacological properties.
N-(2-methoxyethyl)-N-[1-(3-phenylpropyl)piperidin-4-yl]thiophene-2-sulfonamide: Another piperidine derivative with distinct functional groups.
Uniqueness
N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group enhances solubility, while the cyclopropanecarboxamide moiety provides stability and specific binding characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
